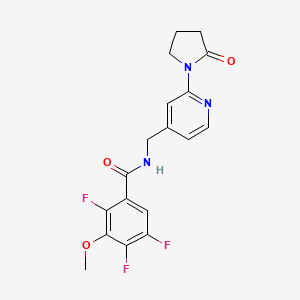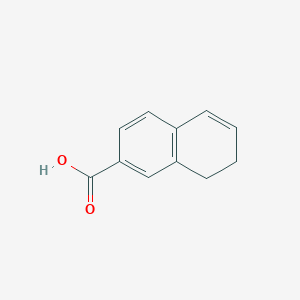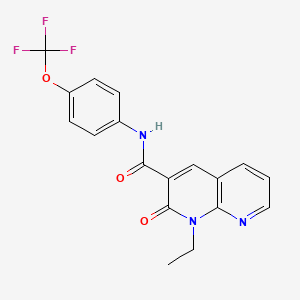![molecular formula C19H19FN4O3S B2462228 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034494-42-1](/img/structure/B2462228.png)
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has gained attention for its potential applications in various scientific fields. This compound features a complex molecular structure, combining elements of benzooxazole and pyrimidine, linked through a pyrrolidine ring, making it a subject of interest for chemists and pharmacologists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the benzooxazole and pyrimidine intermediates. The process often includes:
Formation of the benzooxazole intermediate through cyclization reactions.
Preparation of the pyrimidine component via nucleophilic substitution and condensation reactions.
Coupling of these intermediates through a thiolation reaction, followed by the formation of the final ethanone structure under controlled conditions.
Industrial Production Methods: On an industrial scale, the compound's production may utilize optimized synthetic routes, which could include:
Continuous-flow synthesis: : Enhancing efficiency and yield.
Catalytic processes: : To facilitate specific reaction steps, reducing the need for harsh reagents and conditions.
Purification techniques: : Such as crystallization and chromatography, ensuring high purity of the final product.
Análisis De Reacciones Químicas
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Types of Reactions:
Oxidation: : The compound can be oxidized under specific conditions, often producing sulfone derivatives.
Reduction: : Reduction reactions can be employed to modify its functional groups, yielding amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: : Including alkyl halides and other electrophiles.
Major Products: The major products of these reactions depend on the reaction conditions and reagents used, typically resulting in modified versions of the original compound with additional functional groups or altered structures.
Aplicaciones Científicas De Investigación
2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone has a range of applications across different scientific disciplines:
In Chemistry:
In Biology:
Investigated for its biological activity, including potential antimicrobial and anticancer properties, making it a candidate for drug development.
In Medicine:
Explored as a lead compound in the design of new pharmaceuticals, particularly for diseases where current treatments are insufficient.
In Industry:
Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets, including enzymes and receptors. The precise mechanism involves:
Molecular Targets:
Enzymes involved in metabolic pathways, where the compound can act as an inhibitor or activator.
Receptors, where it can mimic or block the action of natural ligands, modulating cellular responses.
Pathways Involved:
The compound's influence on signaling pathways can result in changes to cellular functions, impacting processes such as cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Benzo[d]oxazol-2-yl derivatives: : Other compounds with the benzooxazole ring.
Pyrrolidin-1-yl ethanone analogues: : Compounds with the pyrrolidine and ethanone structure.
Pyrimidin-4-yloxy derivatives: : Molecules containing the pyrimidine ring with various substitutions.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-2-13-17(20)18(22-11-21-13)26-12-7-8-24(9-12)16(25)10-28-19-23-14-5-3-4-6-15(14)27-19/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASETWXVZNHKDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
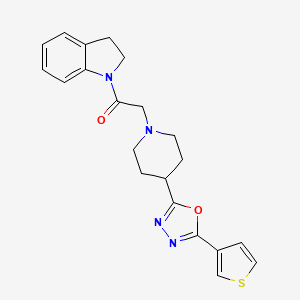
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2462148.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2462149.png)

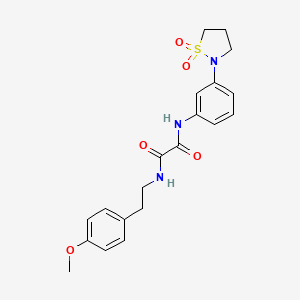

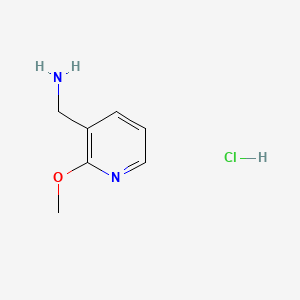
![methyl 2-{[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2462162.png)
![N-(3-bromophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2462163.png)
![4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2462164.png)
![2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2462165.png)
